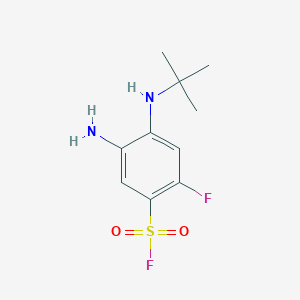

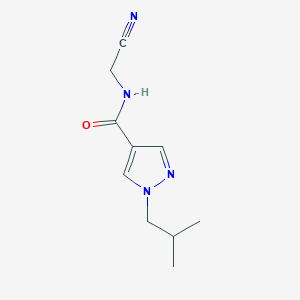

5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimycobacterial Agents

A study highlighted the potential of fluorine-containing sulfonamide derivatives as effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These compounds, incorporating fluorine along with triazinyl sulfonamide moieties, demonstrated significant inhibition of the enzymes, suggesting their applicability in developing new antimycobacterial agents with distinct mechanisms of action, particularly in the face of widespread drug resistance (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

Herbicide Development

Research into the selective fluorination of herbicides, such as bentranil analogues, revealed that incorporating fluorine atoms could dramatically alter their herbicidal properties. The study found that fluorobentranil, prepared through fluorination processes involving amino-fluorobenzene derivatives, exhibited enhanced broad-leaf activity and selectivity in crops like rice, cereals, and maize. This underscores the role of fluorine substitution in improving the efficacy and selectivity of herbicides (Hamprecht, Würzer, & Witschel, 2004).

Fluorinating Agents

The synthesis and application of fluorinating agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead), demonstrate the utility of fluorine in organic synthesis. Fluolead, in particular, showcased high thermal stability and resistance to aqueous hydrolysis, alongside diverse fluorination capabilities including deoxofluoro-arylsulfinylation with high stereoselectivity. This highlights the significance of fluorine-containing compounds in the development of novel fluorinating agents for both academic and industrial purposes (Umemoto, Singh, Xu, & Saito, 2010).

Chemical Biology and Pharmacology

Aliphatic sulfonyl fluorides have garnered interest as reactive probes in chemical biology and pharmacology, leading to the development of methods for their synthesis. A visible-light-mediated decarboxylative fluorosulfonylethylation technique has been invented, allowing for the creation of sulfonyl fluoride compound libraries. This method facilitates the exploration of sulfonyl fluorides' roles as probes in understanding biological systems and drug development (Xu, Xu, Yang, Cao, & Liao, 2019).

CDK2 Inhibitors in Cancer Research

The synthesis of new fluorine compounds incorporating 4-amino-1,2,4-triazino[4,3-b] − 1,2,4-triazin-8-one derivatives has been researched for their potential as CDK2 inhibitors in tumor cells. These compounds, through their innovative structural design, provide a promising avenue for developing novel anticancer agents, demonstrating the versatility of fluorine-containing compounds in medicinal chemistry (Al-Otaibi & Bakhotmah, 2020).

特性

IUPAC Name |

5-amino-4-(tert-butylamino)-2-fluorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N2O2S/c1-10(2,3)14-8-4-6(11)9(5-7(8)13)17(12,15)16/h4-5,14H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAOURQEJBDISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC(=C(C=C1N)S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2807412.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2807419.png)

![2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid](/img/structure/B2807425.png)